Fenobam Demonstrates Equivalent Anxiolytic Efficacy to Diazepam in a Double-Blind Human Trial
Fenobam was directly compared to the benzodiazepine diazepam in a double-blind, placebo-controlled clinical trial for the treatment of anxiety [1]. The study found that Fenobam produced anxiolytic effects comparable to those of diazepam [1]. Unlike diazepam, which acts via GABA-A receptor potentiation, Fenobam's mechanism was later identified as selective mGluR5 negative allosteric modulation, confirming its non-GABAergic nature [2]. This clinical equivalence to a gold-standard anxiolytic, combined with a distinct mechanism, validates mGluR5 antagonism as a viable anxiolytic target and provides a human efficacy benchmark not available for most other research-grade mGluR5 antagonists like MPEP or MTEP.
| Evidence Dimension | Clinical Anxiolytic Efficacy |
|---|---|
| Target Compound Data | Anxiolytic effect comparable to diazepam in a double-blind trial |
| Comparator Or Baseline | Diazepam (standard anxiolytic) and placebo |
| Quantified Difference | Comparable efficacy to diazepam, but via non-GABAergic mechanism |
| Conditions | Double-blind, placebo-controlled clinical trial in patients with anxiety (Pecknold et al., 1982) |
Why This Matters
Demonstrates clinical proof-of-concept for mGluR5 antagonism in anxiety, providing a human validation benchmark that other mGluR5 tool compounds lack.
- [1] Pecknold JC, McClure DJ, Appeltauer L, Wrzesinski L, Allan T. Treatment of anxiety using fenobam (a nonbenzodiazepine) in a double-blind standard (diazepam) placebo-controlled study. J Clin Psychopharmacol. 1982;2(2):129-133. View Source
- [2] Porter RH, et al. Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic... J Pharmacol Exp Ther. 2005;315(2):711-721. View Source
